molecular formula C8H14N2O2 B14267319 N-Methyl-2-(2-oxopiperidin-1-yl)acetamide CAS No. 136228-20-1

N-Methyl-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B14267319
CAS No.: 136228-20-1
M. Wt: 170.21 g/mol
InChI Key: PXUORGZWBOPZDJ-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-oxopiperidin-1-yl)acetamide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of N-Methyl-2-(2-oxopiperidin-1-yl)acetamide: The synthesis of this compound can be achieved through the cyclization of appropriate precursors.

    Reduction of Piperidinone Derivatives: Another method involves the reduction of piperidinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, halogenating agents

Major Products Formed:

    Oxidation: N-oxide derivatives

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted piperidine derivatives

Mechanism of Action

The mechanism of action of N-Methyl-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-Methyl-2-(2-oxopiperidin-1-yl)acetamide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

136228-20-1

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-methyl-2-(2-oxopiperidin-1-yl)acetamide

InChI

InChI=1S/C8H14N2O2/c1-9-7(11)6-10-5-3-2-4-8(10)12/h2-6H2,1H3,(H,9,11)

InChI Key

PXUORGZWBOPZDJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCCCC1=O

Origin of Product

United States

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